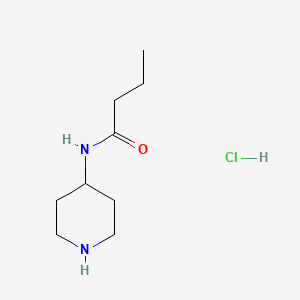

N-(piperidin-4-yl)butanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of N-(piperidin-4-yl)butanamide hydrochloride is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

This compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The compound’s molecular weight is 20671 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells . This is achieved through the upregulation of cleaved caspase-3 expression . Additionally, the compound can inhibit cell division by inducing the expression of p21, p27, or p53 .

Action Environment

The action of this compound is influenced by the hypoxic environment of the tumor cells . The hypoxic conditions lead to the activation of HIF-1, which is the primary target of the compound . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)butanamide hydrochloride typically involves the reaction of piperidine with butanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-(piperidin-4-yl)butanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Aplicaciones Científicas De Investigación

Analgesic Properties

N-(piperidin-4-yl)butanamide hydrochloride has been identified as a promising candidate for pain relief, particularly in the context of neuropathic pain. Neuropathic pain is often resistant to conventional analgesics, necessitating the development of new therapeutic agents. Research indicates that this compound exhibits peripheral analgesic activities that may surpass those of existing medications like morphine and nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Analgesic Efficacy

A study highlighted in a patent application demonstrated that this compound analogs could alleviate neuropathic pain more effectively than traditional analgesics. The findings suggest that these compounds act on specific μ-opioid receptors, providing a dual mechanism of action that addresses both central and peripheral pain pathways .

Receptor Interaction Studies

The compound has been extensively studied for its interaction with various receptors, particularly the human CCR5 receptor, which plays a crucial role in immune response and viral entry in cells. Research has utilized docking models to understand how this compound binds to CCR5, revealing insights into its potential as an antiviral agent .

Binding Affinity Analysis

Investigations into the binding affinity of this compound have shown that it interacts with the receptor's transmembrane helices, which could lead to the development of new therapies targeting HIV and other viral infections. The pharmacophore model developed from these studies provides a framework for designing more effective CCR5 antagonists .

Therapeutic Potential in Opioid Research

Given its structural similarities to established opioids like fentanyl, this compound is being explored as a potential alternative in opioid research. Its unique properties may offer advantages in terms of reduced side effects and lower addiction potential compared to traditional opioids .

The ongoing research into this compound suggests several future directions:

- Development of Novel Pain Management Therapies : Continued exploration of its analgesic properties could lead to new treatments for chronic pain conditions.

- Targeted Drug Design : Utilizing structural insights gained from receptor interaction studies to design more selective and effective drugs.

- Investigation into Non-Analgesic Uses : Exploring its potential applications beyond pain management, particularly in areas such as mental health or neurodegenerative diseases.

Comparación Con Compuestos Similares

N-(piperidin-4-yl)benzamide: Shares a similar piperidine core but differs in the acyl group attached to the nitrogen.

4-piperidine butyric acid hydrochloride: Similar structure but with a carboxylic acid group instead of an amide.

N-(piperidin-4-yl)acetamide: Another related compound with an acetamide group instead of a butanamide

Uniqueness: N-(piperidin-4-yl)butanamide hydrochloride is unique due to its specific combination of the piperidine ring and butanamide group, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various research applications .

Actividad Biológica

N-(piperidin-4-yl)butanamide hydrochloride, also known as EVT-2983928, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its piperidine moiety, which is essential for its biological interactions. The synthesis typically involves the reaction of piperidine with butanoyl chloride under controlled conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. Purification methods include recrystallization and chromatography to ensure the quality of the final product.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, primarily enzymes and receptors. Its piperidine structure allows it to fit into active sites, influencing biochemical pathways. This compound is studied for its potential as an enzyme inhibitor and receptor ligand, which may lead to therapeutic applications in pain management and neurological disorders.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit significant binding affinities for opioid receptors. These interactions are crucial for their analgesic effects. Quantitative structure-activity relationship (QSAR) studies suggest that variations in the chemical structure can impact both efficacy and safety profiles .

Case Studies and Clinical Research

- Analgesic Activity : A study focusing on the analgesic properties of compounds in the fentanyl series, including derivatives like this compound, revealed that these compounds demonstrate high μ-opioid receptor affinity. For instance, certain analogs have shown IC50 values comparable to established opioids like morphine, indicating potential for effective pain relief .

- Metabolic Pathways : The metabolic profiles of fentanyl analogs provide insights into how this compound may behave in biological systems. Metabolism primarily occurs via hepatic enzymes such as CYP3A4, leading to various metabolites that may retain or lose biological activity. Understanding these pathways is crucial for predicting the pharmacokinetics of the compound .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to other related compounds:

| Compound Name | μ-Receptor Affinity (Ki in nM) | Analgesic Potency (ED50 in mg/kg) | Metabolic Pathway |

|---|---|---|---|

| N-(piperidin-4-yl)butanamide HCl | 3.45 ± 0.45 | 2 | CYP3A4 mediated |

| Fentanyl | 0.0048 | 2 | Hepatic metabolism |

| Morphine | 1.94 ± 0.34 | 3 | Glucuronidation |

Propiedades

IUPAC Name |

N-piperidin-4-ylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-3-9(12)11-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMVPAVLIPMCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.